(E)-3-((1-cinnamoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
(E)-3-((1-Cinnamoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a pyrazine-carbonitrile derivative featuring a piperidine ring linked to the pyrazine core via an ether bond. The cinnamoyl group (a chalcone-like structure) is attached to the piperidine nitrogen, and the E-configuration of the cinnamoyl double bond is critical for its stereochemical properties. This compound combines a pyrazine-carbonitrile scaffold—known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability—with a piperidine-cinnamoyl moiety, which may enhance target binding or pharmacokinetic profiles.
Properties
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-13-17-19(22-11-10-21-17)25-16-7-4-12-23(14-16)18(24)9-8-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12,14H2/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHOKSCJLPGWJQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares (E)-3-((1-cinnamoylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile with structurally related pyrazine-carbonitrile derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- Piperidine-Cinnamoyl Advantage : The target compound’s piperidine-cinnamoyl group may improve solubility and target engagement compared to alkyl or sulfonyl analogs, though this requires experimental validation.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Chalcone derivatives with methoxy or chloro substituents exhibit high log P values (e.g., 4j: log P = 3.48), complicating purification and oral bioavailability .
- Hydrophobic Interactions : Homolytic alkylation of pyrazine-2-carbonitrile increases hydrophobicity, affecting chromatographic behavior and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
